3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

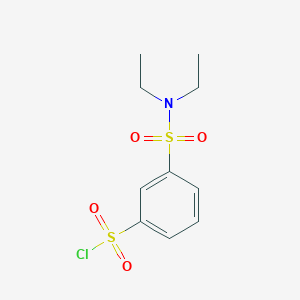

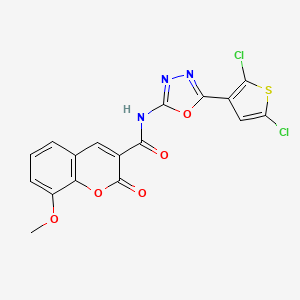

“3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H14ClNO4S2 and a molecular weight of 311.81 . It is a derivative of benzene, where the benzene ring is substituted with a diethylsulfamoyl group and a sulfonyl chloride group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a diethylsulfamoyl group and a sulfonyl chloride group . The InChI code for this compound is 1S/C10H14ClNO4S2/c1-3-12(4-2)18(15,16)10-7-5-6-9(8-10)17(11,13)14/h5-8H,3-4H2,1-2H3 .Scientific Research Applications

Catalysis in Synthesis of Benzimidazoles : A study by Khazaei et al. (2011) demonstrated the use of sulfonic acid-functionalized imidazolium salts in combination with FeCl3 as efficient catalytic systems. These systems effectively catalyzed the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing an application in the synthesis of benzimidazole derivatives (Khazaei et al., 2011).

Friedel-Crafts Sulfonylation : Nara et al. (2001) explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as media and catalyst for Friedel-Crafts sulfonylation of benzene and substituted benzenes. This study underscores the role of these compounds in enhancing the reactivity of substrates in sulfonylation reactions (Nara et al., 2001).

Oxidative Conversion to Sulfonyl Chlorides : Veisi et al. (2011) found that Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide are efficient reagents for the direct oxidative conversion of sulfur compounds to corresponding arenesulfonyl chlorides. This finding has implications in simplifying the synthesis of aryl or heteroarylsulfonyl chlorides (Veisi et al., 2011).

Sulfonylation Reactions under Microwaves : Marquié et al. (2001) conducted solvent-free sulfonylation of benzene and its derivatives under microwave irradiation. This research highlighted the potential of microwave irradiation in enhancing the efficiency of sulfonylation reactions (Marquié et al., 2001).

Synthesis of Aromatic Sulfonamide Inhibitors : Supuran et al. (2013) synthesized aromatic sulfonamide inhibitors for carbonic anhydrase isoenzymes. This research demonstrates the application in the development of biologically active compounds (Supuran et al., 2013).

Arylsulfonylation of N-isobutylaniline and Derivatives : Kustova et al. (2002) studied the kinetics of arylsulfonylation reactions, providing insights into the reaction mechanisms and reactivities of various compounds. This research contributes to the understanding of the arylsulfonylation process (Kustova et al., 2002).

Properties

IUPAC Name |

3-(diethylsulfamoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S2/c1-3-12(4-2)18(15,16)10-7-5-6-9(8-10)17(11,13)14/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRBXDUYMSHEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)

![(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2437051.png)

![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B2437054.png)

![3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid](/img/structure/B2437058.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2437059.png)

![Ethyl 2-(4-methoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2437070.png)